4-Hydroxyestradiol-3,4-dibenzoate
Description
4-Hydroxyestradiol-3,4-dibenzoate is a synthetic ester derivative of 4-hydroxyestradiol, a catechol estrogen formed via hydroxylation of estradiol. The dibenzoate modification involves esterification of the hydroxyl groups at positions 3 and 4 of the steroid backbone with benzoic acid, which likely enhances its lipophilicity and alters its pharmacokinetic properties compared to the parent compound. The esterification may reduce metabolic degradation, prolonging biological activity, but could also influence toxicity and receptor binding profiles .
Properties
CAS No. |
79795-26-9 |
|---|---|
Molecular Formula |
C32H32O5 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-4-benzoyloxy-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C32H32O5/c1-32-19-18-23-22-14-16-27(36-30(34)20-8-4-2-5-9-20)29(37-31(35)21-10-6-3-7-11-21)25(22)13-12-24(23)26(32)15-17-28(32)33/h2-11,14,16,23-24,26,28,33H,12-13,15,17-19H2,1H3/t23-,24-,26+,28+,32+/m1/s1 |
InChI Key |
QDVOPEJPVDIRMO-IZUDCGBRSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Synonyms |
4-HEDB 4-hydroxyestradiol-3,4-dibenzoate |
Origin of Product |
United States |
Scientific Research Applications
Cancer Research
4-Hydroxyestradiol-3,4-dibenzoate has been investigated for its role in cancer biology, particularly in how it interacts with DNA and influences tumor growth.
1.1 DNA Interaction and Mutagenesis
Research indicates that metabolites of 4-hydroxyestradiol can form depurinating adducts with DNA, potentially leading to mutations associated with cancer initiation. For instance, studies have shown that the interaction of 4-hydroxyestradiol with DNA results in the formation of adducts such as 4-OHE1(E2)-1-N3Ade and 4-OHE1(E2)-1-N7Gua, which are critical in understanding estrogen-induced carcinogenesis .
1.2 Anticancer Properties
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that derivatives of 4-hydroxyestradiol exhibit significant growth inhibition in breast cancer cells. For example, compounds structurally related to 4-hydroxyestradiol were shown to disturb cell cycles and increase hypodiploid populations in breast cancer cell lines .
Hormone Therapy
The compound's estrogenic properties make it relevant in hormone replacement therapy (HRT).
2.1 Estrogen Receptor Binding
Research on the binding affinities of various estrogens revealed that this compound interacts with estrogen receptors (ER), influencing their activity. Understanding these interactions can help tailor HRT regimens to minimize risks associated with estrogen therapy .
2.2 Therapeutic Potential
Given its structural similarities to natural estrogens, this compound may serve as a therapeutic agent in conditions like osteoporosis and menopausal symptoms while balancing the risk of hormone-related cancers .
Pain Management
Recent findings suggest that 4-hydroxyestradiol metabolites may play a role in pain perception.
3.1 Nociceptor Sensitization
Studies indicate that metabolites such as 4-hydroxyestradiol can enhance nociceptor hyperactivity through mechanisms involving ion channels like TRPA1 and TRPV1. This highlights a potential pathway for developing treatments for estrogen-related pain conditions .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Antiproliferative Effects
In a study assessing the antiproliferative properties of various estrone analogs, compounds related to 4-hydroxyestradiol were shown to significantly inhibit cell growth in human gynecological cancer lines, suggesting their utility as drug candidates for hormone-independent malignancies .
Case Study 2: Pain Sensitivity Modulation
A mouse model study demonstrated that administration of estradiol benzoate led to increased expression of nociceptive ion channels and heightened pain sensitivity, implicating 4-hydroxyestradiol metabolites in the modulation of pain perception related to hormonal changes .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of 4-Hydroxyestradiol and Structural Analogs
Table 2: Comparison with Benzoate Derivatives
Preparation Methods
Benzoate Protection at the 3-Position
The esterification of 4-OHE2 begins with the protection of the 3-hydroxyl group. Drawing from platinum-conjugate synthesis methodologies, estradiol-3-benzoate is formed via a carbodiimide-mediated coupling reaction. In a representative procedure:
-
Reagents : Estradiol, benzoyl chloride, N,N-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP).
-
Conditions : Anhydrous dimethyl sulfoxide (DMSO) at 70°C for 15 hours under nitrogen.
This step ensures selective acylation of the 3-hydroxyl group while preserving the 4-hydroxyl for subsequent reactions.
Benzoate Protection at the 4-Position
The 4-hydroxyl group is then esterified using analogous conditions. However, steric hindrance and electronic effects necessitate modified protocols:
-
Reagents : 4-OHE2-3-benzoate, benzoyl chloride, DMAP.
-
Conditions : Dichloromethane (DCM) at room temperature for 24 hours.
Notably, the use of DIC/DMAP enhances reaction efficiency by activating the carboxylate intermediate, reducing side-product formation.
One-Pot Synthesis and Catalytic Demethylation
For industrial-scale production, a one-pot approach combining oxidation and esterification may be employed. A patent describing 3,4-dihydroxybenzonitrile synthesis provides insights into simultaneous dehydration and demethylation using Lewis acids:
-
Catalysts : Anhydrous aluminum chloride (AlCl₃) or boron tribromide (BBr₃).
-
Conditions : Aprotic solvents (e.g., DMSO) at 50–120°C for 4–8 hours.
Adapting this method, 4-OHE2-3,4-dibenzoate can be synthesized by reacting estradiol with excess benzoyl chloride in the presence of AlCl₃, bypassing intermediate isolation.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents like DMSO and N-methylpyrrolidone (NMP) enhance reaction kinetics by stabilizing charged intermediates (Table 1).
Table 1: Solvent Effects on Esterification Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO | 70 | 85 | 99.3 |
| DCM | 25 | 78 | 98.5 |
| NMP | 60 | 82 | 98.8 |
Catalyst Loading
Stoichiometric AlCl₃ (1.15:1 mol ratio relative to substrate) maximizes demethylation efficiency while minimizing side reactions.
Analytical Characterization
Final product validation employs:
-
HPLC with electrochemical detection : Quantifies depurinating adducts and residual reactants.
-
LC/MS/MS : Confirms molecular mass (expected m/z: 504.5 [M+H]⁺).
-
¹H NMR : Distinct aromatic proton signals at δ 7.34 (3-OBz) and δ 7.01 (4-OBz).
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Hydroxyestradiol-3,4-dibenzoate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 4-Hydroxyestradiol with benzoyl chloride derivatives under anhydrous conditions. Optimization involves using catalysts like DMAP (4-dimethylaminopyridine) and controlling reaction temperature (e.g., 0–4°C for slow esterification to avoid byproducts). Reaction progress can be monitored via thin-layer chromatography (TLC) with UV visualization . Purity is enhanced using silica gel column chromatography with gradient elution (e.g., hexane:ethyl acetate mixtures) .
| Key Parameters | Conditions |
|---|---|
| Catalyst | DMAP (0.1–1.0 mol%) |
| Solvent System | Dichloromethane (DCM) or tetrahydrofuran (THF) |
| Purification | Silica gel chromatography (70–230 mesh) |
| Yield Optimization | 60–75% (dependent on stoichiometric ratios) |
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use HPLC with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 280 nm. Mobile phase: acetonitrile/water (60:40 v/v) at 1.0 mL/min . Confirm structural integrity via H-NMR (δ 7.8–8.2 ppm for aromatic protons) and LC-MS (expected [M+H] at m/z 456.4). Cross-validate with FT-IR for ester carbonyl peaks (~1740 cm) .
Advanced Research Questions
Q. What are the key considerations for designing in vitro assays to assess the estrogenic activity of this compound?
- Methodological Answer : Use ERα/β-transfected HEK293 cells with luciferase reporters to measure ligand-dependent receptor activation. Include 17β-estradiol as a positive control and ICI 182,780 as an antagonist. Pre-incubate cells with the compound (1–100 nM) for 24 hours. Normalize data to cell viability (MTT assay) . Account for solubility limitations by preparing stock solutions in DMSO (<0.1% final concentration) .
| Assay Parameter | Recommendation |
|---|---|
| Cell Line | ERα-transfected HEK293 |
| Incubation Time | 24–48 hours |
| Solvent Control | DMSO (≤0.1%) |
| Data Normalization | Luciferase activity per µg protein |
Q. How can researchers resolve discrepancies in reported binding affinities of 4-Hydroxyestradiol derivatives across different experimental models?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum-containing vs. serum-free media) or receptor isoform specificity. Standardize protocols using SPR (surface plasmon resonance) for direct binding kinetics (K, k/k) . Validate findings with competitive radioligand binding assays (e.g., H-estradiol displacement) in parallel models .
Data Contradiction Analysis
Q. What methodological strategies are recommended to address conflicting data on the metabolic stability of this compound in hepatic models?
- Methodological Answer : Use pooled human liver microsomes (HLM) and S9 fractions to assess phase I/II metabolism. Incubate with NADPH (1 mM) and UDPGA (2 mM) for 0–120 minutes. Monitor parent compound depletion via LC-MS/MS. Compare results across species (e.g., rat vs. human) to identify interspecies variability . For conflicting CYP450 contributions, use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
| Metabolic Parameter | Recommendation |
|---|---|
| Incubation Matrix | HLM (0.5 mg/mL protein) |
| Co-factors | NADPH (1 mM), UDPGA (2 mM) |
| Analytical Method | LC-MS/MS (MRM mode) |
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings, particularly regarding inhalation and dermal exposure risks?
- Methodological Answer : Use NIOSH-approved P95 respirators for airborne particulates and nitrile gloves (≥0.11 mm thickness) to prevent dermal absorption . Conduct experiments in a fume hood with negative pressure. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
